![molecular formula C2H7NO6S2 B1527594 2-Aminoethane-1,1-disulfonic acid CAS No. 1235825-84-9](/img/structure/B1527594.png)
2-Aminoethane-1,1-disulfonic acid
Overview
Description
2-Aminoethane-1,1-disulfonic acid is a di-sulfonated building block that is recommended for post-synthetic water-solubilization of hydrophobic molecules for applications in biological media . It is particularly useful for organic dyes, fluorophores, azo dyes, bodipy, coumarin, and xanthene dyes .
Synthesis Analysis
The synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath. Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes .Molecular Structure Analysis
The molecular formula of 2-Aminoethane-1,1-disulfonic acid is C2H10N2O6S2 . The structure includes two sulfonic acid groups attached to an ethane molecule, which also has an amino group .Chemical Reactions Analysis
This compound can undergo aminolysis reactions of activated esters, activated carbamates (or carbonates), and isothiocyanates . These reactions can be performed either in aqueous media (Schotten-Baumann conditions), or in anhydrous organic media .Physical And Chemical Properties Analysis
The compound is a white powder . It has a melting point of 57-60°C . The molecular weight is 222.24 .Scientific Research Applications
Spin Crossover (SCO) Complexes
2-Aminoethane-1,1-disulfonic acid can be used in the synthesis of spin crossover (SCO) complexes . These complexes can work as switchable memory materials due to their reversible spin transition under external stimuli .
2. Synthesis of Highly Diluted Polyanionic Iron(II) Systems This compound can be used in the synthesis and characterization of highly diluted polyanionic iron(II) spin crossover systems . These systems have potential applications in data storage and processing due to their ability to switch between different spin states .
Water-Solubilization of Hydrophobic Molecules
2-Aminoethane-1,1-disulfonic acid is recommended for post-synthetic water-solubilization of hydrophobic molecules . This is particularly useful for applications in biological media .
Applications in Organic Dyes
This compound can be used in the synthesis of organic dyes . It can help increase the solubility of these dyes in water, making them more suitable for use in biological applications .
Applications in Fluorophores
2-Aminoethane-1,1-disulfonic acid can also be used in the synthesis of fluorophores . These are chemical compounds that can re-emit light upon light excitation .
Applications in Azo Dyes
This compound can be used in the synthesis of azo dyes . These dyes are widely used in the textile industry due to their vibrant colors .
Applications in Bodipy
2-Aminoethane-1,1-disulfonic acid can be used in the synthesis of bodipy , a class of dyes known for their intense fluorescence .
8. Applications in Coumarin and Xanthene Dyes This compound can be used in the synthesis of coumarin and xanthene dyes . These dyes are known for their bright fluorescence and are often used in biological research .
Mechanism of Action
Action Environment
The action of 2-Aminoethane-1,1-disulfonic acid can be influenced by various environmental factors. For instance, the synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath . Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes . Therefore, the temperature and the presence of other chemicals can significantly impact the efficacy and stability of the compound.
Future Directions
properties
IUPAC Name |
2-aminoethane-1,1-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWIDMUBKSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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